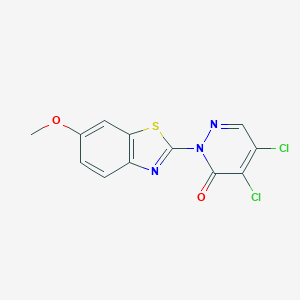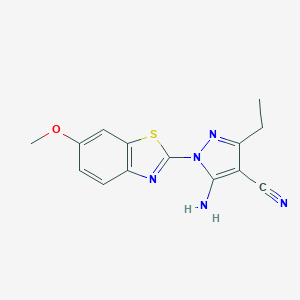![molecular formula C17H11F3N4OS B286679 Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286679.png)
Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research. MTTP belongs to the family of triazolothiadiazole compounds, which have been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is not fully understood. However, it has been proposed that Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether may inhibit the activity of certain enzymes involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has been found to reduce the expression of certain genes involved in the progression of cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, one limitation of Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is its poor solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether. One area of interest is the development of more efficient synthesis methods for Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether and related compounds. Another area of research is the investigation of the exact mechanism of action of Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether and its potential use in combination with other drugs for the treatment of cancer and viral infections. Furthermore, the potential use of Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether in other areas, such as neurodegenerative diseases and autoimmune disorders, should also be explored.
Méthodes De Synthèse
The synthesis of Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with 2-bromo-4-(4-methoxyphenyl)thiazole to form 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline. This intermediate is then reacted with methyl iodide to produce Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether.
Applications De Recherche Scientifique
Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo and has been proposed as a potential anti-cancer drug. Methyl 4-{6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has also been found to inhibit the replication of the hepatitis C virus and the Zika virus.
Propriétés
Formule moléculaire |
C17H11F3N4OS |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4OS/c1-25-13-8-4-10(5-9-13)14-21-22-16-24(14)23-15(26-16)11-2-6-12(7-3-11)17(18,19)20/h2-9H,1H3 |
Clé InChI |
TXQLSWSVAKWVKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



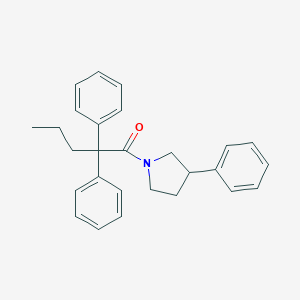
![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)
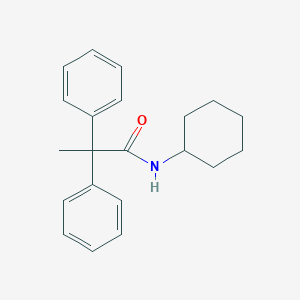
![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
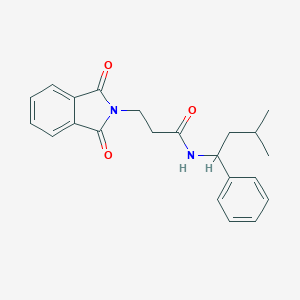
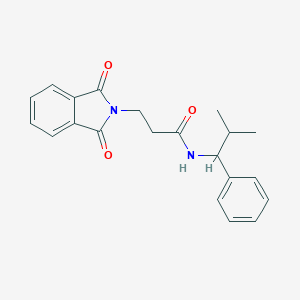
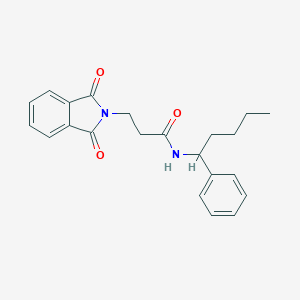
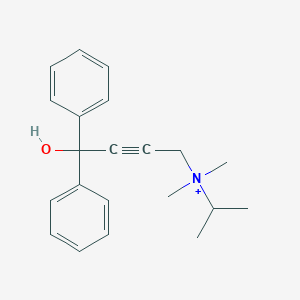
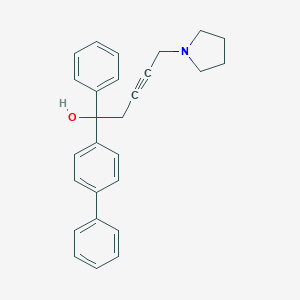
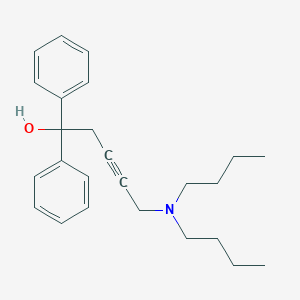
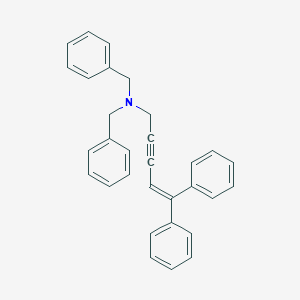
![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)
